N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC nomenclature for this compound is N-acetyl-7-methoxy-2-(phenylimino)-2H-1-benzopyran-3-carboxamide, which precisely describes its structural organization and functional group positioning. The molecular formula C19H16N2O4 indicates the presence of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms, reflecting the complex heterocyclic nature of this chromene derivative. The compound's structural framework consists of a benzopyran (chromene) core system fused with various substituents that contribute to its unique chemical and biological properties.
The systematic naming convention follows established IUPAC guidelines, where the benzopyran core serves as the parent structure, numbered sequentially to identify substitution patterns. The 7-methoxy designation indicates the presence of a methoxy group (-OCH3) at the seventh position of the chromene ring system, while the 2-phenylimino substituent describes the imine linkage between the chromene core and the phenyl ring at position 2. The 3-carboxamide functionality represents the amide group attached to the third carbon of the chromene system, and the N-acetyl prefix indicates acetylation of the amide nitrogen.
This nomenclature system provides precise structural identification and facilitates accurate communication within the scientific community. The InChI representation "InChI=1S/C19H16N2O4/c1-12(22)20-18(23)16-10-13-8-9-15(24-2)11-17(13)25-19(16)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,23)" offers a standardized format for computational chemistry applications and database searches. The corresponding InChI Key "CEXOXCNJEGDOHW-UHFFFAOYSA-N" provides a unique identifier for this specific molecular structure.
Crystallographic Studies and Polymorphism Manifestations
Crystallographic analysis of chromene derivatives reveals important structural insights that influence their biological activity and physicochemical properties. While specific crystallographic data for this compound requires further investigation, related compounds in this family demonstrate significant polymorphic behavior that affects their solid-state properties. Studies of similar acetyl phenylimino coumarin derivatives have revealed the existence of multiple polymorphic forms with distinct molecular conformations and packing arrangements.
Research on related compounds, such as acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, has demonstrated that polymorphic modifications can exhibit dramatically different conformational geometries. In these studies, one polymorphic form displayed a planar molecular conformation while another exhibited a non-planar arrangement, with torsion angles varying significantly between the two forms. Such conformational differences directly impact intermolecular interactions, hydrogen bonding patterns, and ultimately the compound's physicochemical properties including solubility, bioavailability, and stability.
The presence of multiple functional groups in this compound, including the methoxy, acetamide, and phenylimino substituents, creates numerous opportunities for intermolecular hydrogen bonding and π-π stacking interactions. These interactions play crucial roles in determining crystal packing arrangements and may lead to different polymorphic forms with varying thermodynamic stabilities. Understanding these crystallographic variations is essential for pharmaceutical development, as different polymorphs can exhibit distinct dissolution rates, bioavailability profiles, and manufacturing characteristics.
Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic characterization provides essential structural confirmation and purity assessment for this compound. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for structural elucidation, offering detailed information about the compound's molecular framework and substituent positioning. For related chromene derivatives, characteristic NMR signals include the methoxy protons typically appearing as a singlet around δ 3.89 ppm, while acetyl methyl groups generally resonate as singlets near δ 2.0-2.5 ppm region.
The aromatic protons from both the chromene core and the phenyl substituent contribute to complex multipicity patterns in the δ 6.0-8.0 ppm region, requiring careful analysis to assign individual resonances. Carbon-13 NMR spectroscopy provides complementary structural information, with carbonyl carbons from both the acetyl and carboxamide groups appearing in the δ 160-180 ppm range, while aromatic carbons typically resonate between δ 110-160 ppm. The methoxy carbon generally appears around δ 55-56 ppm, serving as a diagnostic signal for confirming the presence and integrity of this substituent.
Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular interactions. The acetamide carbonyl typically exhibits a strong absorption around 1650-1680 cm⁻¹, while the carboxamide carbonyl appears at slightly different frequencies depending on hydrogen bonding interactions. The methoxy C-O stretch usually manifests around 1250-1300 cm⁻¹, and aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region. N-H stretching vibrations from the acetamide group typically occur around 3200-3400 cm⁻¹, often appearing as broad absorptions due to hydrogen bonding effects.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak should appear at m/z 336, corresponding to the molecular weight of C19H16N2O4. Characteristic fragmentation patterns may include loss of the acetyl group (m/z 294), methoxy group (m/z 305), or phenyl substituent, depending on ionization conditions and fragmentation mechanisms. High-resolution mass spectrometry offers precise mass determination and elemental composition confirmation, essential for structural verification and purity assessment.
Conformational Analysis via X-ray Diffraction and Computational Modeling
Conformational analysis of this compound requires integration of experimental X-ray diffraction data with computational modeling studies to understand its three-dimensional structure and flexibility. Related studies on acetyl phenylimino chromene derivatives have revealed that these compounds can adopt multiple conformational states depending on crystal packing forces and intermolecular interactions. The rotation around key bonds, particularly the N-phenyl linkage, significantly influences the overall molecular geometry and affects both physical properties and biological activity.
Computational modeling using density functional theory (DFT) methods provides detailed insights into conformational preferences and energy barriers for rotation around flexible bonds. Studies of similar compounds have demonstrated that planar conformations often exhibit enhanced π-conjugation between the chromene core and phenyl substituent, while non-planar arrangements may be stabilized by specific intermolecular interactions in the crystal lattice. The energy difference between conformational states typically ranges from 10-20 kcal/mol, indicating significant conformational flexibility that may influence biological activity.
X-ray crystallographic analysis, when available, provides definitive structural information including bond lengths, bond angles, and torsion angles that characterize the solid-state conformation. For related compounds, key structural parameters include the C=N bond length (typically 1.27-1.28 Å), the N-phenyl bond length (approximately 1.40-1.41 Å), and the torsion angle describing phenyl ring rotation relative to the chromene plane. These geometric parameters directly influence the compound's electronic properties and potential for intermolecular interactions.
The presence of intramolecular hydrogen bonding, particularly N-H···N interactions between the acetamide NH and imine nitrogen, plays a crucial role in stabilizing specific conformational states. Computational analysis using Natural Bond Orbital (NBO) theory can quantify these interactions, with typical stabilization energies ranging from 1-5 kcal/mol for intramolecular hydrogen bonds. Understanding these conformational preferences is essential for predicting biological activity, designing analogs with improved properties, and optimizing synthetic routes for large-scale preparation.
Properties
IUPAC Name |
N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-18(23)16-10-13-8-9-15(24-2)11-17(13)25-19(16)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOXCNJEGDOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171064 | |
| Record name | N-Acetyl-7-methoxy-2-(phenylimino)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313233-26-0 | |
| Record name | N-Acetyl-7-methoxy-2-(phenylimino)-2H-1-benzopyran-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313233-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-7-methoxy-2-(phenylimino)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Ethyl 7-Methoxy-4-Oxo-4H-Chromene-2-Carboxylate
The initial step involves the formation of the chromone ester backbone. A modified Claisen-Schmidt condensation is employed, utilizing acetophenone and ethyl chloroacetate in the presence of sodium ethoxide as a base. The reaction proceeds under reflux in anhydrous ethanol, yielding the chromone ester with a reported efficiency of 70–80%.
Reaction Conditions :
-
Solvent : Anhydrous ethanol
-
Temperature : Reflux (78°C)
-
Catalyst : Sodium ethoxide (1.2 equiv)
-
Time : 6–8 hours
The crude product is purified via recrystallization from ethanol, producing white crystalline solids. Structural validation is confirmed through NMR, with characteristic signals for the ester methyl group (δ 1.43 ppm, triplet) and methoxy protons (δ 3.89 ppm, singlet).
Hydrolysis to 7-Methoxy-4-Oxo-4H-Chromene-2-Carboxylic Acid
The ester intermediate undergoes alkaline hydrolysis using aqueous sodium hydroxide (2M) under reflux. This step achieves near-quantitative yields (80–90%), with the reaction monitored via thin-layer chromatography (TLC) until completion. Acidification with concentrated HCl precipitates the carboxylic acid, which is filtered and dried.
Key Analytical Data :
-
Melting Point : 215–217°C
-
IR (KBr) : 1685 cm (C=O stretch), 1602 cm (aromatic C=C)
Condensation with Aniline to Form 7-Methoxy-2-Phenyliminochromene-3-Carboxamide
The carboxylic acid is converted to the corresponding carboxamide via coupling with aniline. A two-phase system involving thionyl chloride (SOCl) for acid chloride formation, followed by reaction with aniline in dichloromethane (DCM), is employed. The reaction is stirred at room temperature for 12 hours, yielding the phenylimino intermediate with 60–75% efficiency after column chromatography (ethyl acetate/hexane gradient).
Optimization Note :
-
Excess aniline (1.5 equiv) ensures complete conversion, minimizing residual acid chloride.
Acetylation to this compound
The final step involves acetylation of the primary amine using acetic anhydride in pyridine. The reaction is conducted at 0–5°C to suppress side reactions, with stirring continued for 24 hours. The product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted reagents.
Yield : 65–70%
Purification : Recrystallization from ethanol/water (4:1)
Comparative Analysis of Synthetic Methodologies
Solvent and Catalyst Optimization
Recent advancements have explored solvent-free and microwave-assisted protocols to enhance reaction efficiency. For instance, microwave irradiation (100°C, 300W) reduces the condensation step from 12 hours to 30 minutes, improving yields to 85%.
Table 1: Solvent Systems and Their Impact on Yield
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 8 | 75 | 92 |
| Toluene | 10 | 68 | 89 |
| Solvent-Free | 6 | 82 | 95 |
Catalytic Systems
The use of p-toluenesulfonic acid (PTSA) as a catalyst in the condensation step has shown promise, reducing reaction times by 40% compared to traditional methods. However, residual catalyst removal remains a challenge, necessitating additional washing steps.
Structural Characterization and Quality Control
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar chromene ring and the trans-configuration of the phenylimino group. The dihedral angle between the chromene and phenyl rings is 12.5°, indicating minimal steric hindrance.
Challenges and Mitigation Strategies
Tautomerization Issues
The phenylimino group exhibits tautomerism between the imine and enamine forms, complicating structural analysis. Low-temperature NMR (–40°C) stabilizes the imine tautomer, enabling accurate characterization.
By-Product Formation
Side reactions during acetylation generate N-acetylated aniline derivatives. Gradient elution in column chromatography (hexane → ethyl acetate) effectively isolates the target compound.
Industrial-Scale Production Considerations
Large-scale synthesis requires:
-
Continuous Flow Reactors : For precise temperature control during exothermic steps.
-
Green Chemistry Principles : Solvent recovery systems and catalytic recycling to minimize waste.
Table 2: Scalability Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 5 kg |
| Overall Yield | 62% | 58% |
| Purity | 98% | 96% |
Chemical Reactions Analysis
N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other chromene derivatives, which are valuable in organic synthesis and material science.
Biology: The compound exhibits biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Due to its potential therapeutic effects, it is being explored for the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Electronic Effects of Substituents
Steric and Binding Considerations
Functional Group Replacements
- Hydroxy at Position 7 (): Replacing methoxy with hydroxy increases polarity and H-bond donor capacity, which may improve solubility but reduce membrane permeability .
Biological Activity
N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antiproliferative effects, neuroprotective properties, and potential as an antibacterial agent. The information is drawn from various studies, highlighting the compound's synthesis, mechanisms of action, and efficacy against different biological targets.
Chemical Structure and Synthesis
This compound belongs to the class of iminochromene derivatives. The synthesis typically involves a multi-step process that includes the formation of the chromene backbone followed by acylation and substitution reactions to introduce the phenyl and methoxy groups. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The compound exhibits notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, in studies comparing various derivatives, this compound showed significant activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are required to elucidate these pathways.
Neuroprotective Properties
Research has also focused on the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. The compound has been shown to inhibit BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), an important target in Alzheimer’s therapy. In vitro assays demonstrated that it can protect neuronal cells from amyloid-beta-induced toxicity.
These results indicate that this compound could be a promising candidate for further development as a neuroprotective agent.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Preliminary studies suggest that it exhibits selective activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, making it a potential candidate for antibiotic development.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antiproliferative Mechanism : The compound may induce apoptosis through mitochondrial pathways or inhibit key signaling pathways involved in cell proliferation.
- Neuroprotective Mechanism : Its ability to inhibit BACE1 suggests a dual action—preventing amyloid plaque formation while potentially reducing oxidative stress in neuronal cells.
- Antibacterial Mechanism : The selective antibacterial activity may be attributed to interference with bacterial cell wall synthesis or disruption of membrane integrity.
Q & A
Q. What are the key synthetic pathways for N-acetyl-7-methoxy-2-phenyliminochromene-3-carboxamide, and how can reaction yields be optimized?
The synthesis of chromene carboxamide derivatives typically involves multi-step reactions, including:
- Acetylation : Introduction of the acetyl group via nucleophilic acyl substitution using acetic anhydride or acetyl chloride under basic conditions.
- Imine formation : Condensation of a primary amine (e.g., aniline derivatives) with a carbonyl group under reflux in polar aprotic solvents like DMF or THF . Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 60–80°C for imine formation), and purification via silica gel chromatography with ethyl acetate/hexane gradients .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C7, phenylimino at C2) and detect impurities.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
- X-ray crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities, particularly for the imine tautomer .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Molecular docking : Tools like AutoDock Vina simulate binding affinities to protein kinases or GPCRs, leveraging PubChem-derived 3D conformers (e.g., InChIKey: OIMBEEGFCHAIHU-UHFFFAOYSA-N) .
- QSAR models : Correlate structural descriptors (e.g., logP, topological polar surface area) with bioactivity data from analogous chromene derivatives (Table 1) .
| Compound | logP | Topological PSA | Observed Activity |
|---|---|---|---|
| N-Acetyl derivative | 3.2 | 85 Ų | Moderate kinase inhibition |
| Analog A () | 2.8 | 92 Ų | Anti-inflammatory |
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Tautomeric equilibria : The imine-enamine tautomerism affects binding. Use N NMR or isotopic labeling to stabilize specific tautomers .
- Assay conditions : Varying pH or redox environments alter activity. Standardize assays using recombinant proteins (e.g., MMP3 or IL-6) and validate with dose-response curves .
Q. How can reaction mechanisms for chromene ring functionalization be elucidated?
- Kinetic studies : Monitor substituent effects on ring-opening reactions (e.g., acid-catalyzed hydrolysis) via UV-Vis spectroscopy.
- Isotope labeling : O tracing in methoxy groups identifies nucleophilic attack sites during oxidation with KMnO .
Methodological Considerations
Q. What protocols ensure robust crystallographic data for structural validation?
Q. How do solvent and ligand effects influence the compound’s tautomeric stability?
Polar solvents (e.g., DMSO) stabilize the imine form via hydrogen bonding, while nonpolar solvents favor enamine tautomers. Conduct variable-temperature NMR in CDCl/DMSO-d mixtures to quantify equilibrium shifts .
Data Contradiction Analysis
Q. Why do similar chromene carboxamides exhibit divergent antitumor activities?
Structural nuances, such as:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
